molecular formula C13H20N4 B1480287 4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine CAS No. 2098086-04-3

4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine

Cat. No.: B1480287
CAS No.: 2098086-04-3
M. Wt: 232.32 g/mol
InChI Key: MNXPQLBMCUTRRY-UHFFFAOYSA-N
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Description

4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative featuring a cyclobutyl substituent at position 4, a methyl group at position 2, and a piperazine ring at position 6. Pyrimidines are nitrogen-containing heterocycles widely explored in medicinal chemistry due to their structural similarity to nucleic acid bases and their ability to interact with biological targets such as enzymes and receptors.

Biological Activity

4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a sigma receptor ligand. This compound features a unique structural arrangement that includes a cyclobutyl group and a piperazine moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Structural Features

The molecular formula of this compound is C14H20N4C_{14}H_{20}N_4, with a molecular weight of approximately 218.3 g/mol. The structural features include:

  • Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.
  • Cyclobutyl Group : A four-membered saturated ring.
  • Piperazine Moiety : A six-membered ring containing two nitrogen atoms.

Table 1: Structural Comparison of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPyrimidine ring, cyclobutyl group, piperazineSigma receptor ligand
4-Methylpiperazine derivativeSimilar piperazine structureNeuroactive properties
6-(Piperidin-1-yl)-2-methylpyrimidin-4(3H)-onePyrimidine core with piperidineAntidepressant effects

This compound primarily acts as a ligand for sigma receptors, particularly sigma-1 receptors, which are implicated in various neuropsychiatric disorders. These receptors play a crucial role in modulating neurotransmitter systems, and compounds targeting these receptors may offer therapeutic benefits in conditions such as depression and anxiety disorders.

Neuropharmacological Effects

Research indicates that compounds similar to this pyrimidine derivative exhibit significant neuropharmacological effects. For instance, studies have shown that related compounds can influence neurotransmitter systems by acting as antagonists at sigma receptors. This interaction may lead to potential applications in managing pain and neuroprotection.

Antiproliferative Activity

In addition to neuropharmacological effects, certain analogues of pyrimidines have demonstrated potent antiproliferative activities against various cancer cell lines. For example, novel pyrimidine analogues have shown IC50 values ranging from 1.1 nM to 4.4 nM against human cancer cells, indicating their potential as therapeutic agents in oncology .

Case Study 1: Sigma Receptor Interaction

A study evaluated the binding affinity of this compound at sigma receptors using molecular docking techniques. The results indicated strong binding interactions that suggest its potential role in modulating pain pathways and providing neuroprotective effects.

Case Study 2: Anticancer Activity

Another investigation focused on the antiproliferative properties of related pyrimidine derivatives. The study reported that certain derivatives inhibited tubulin polymerization and induced apoptosis in cancer cells, highlighting the therapeutic potential of this compound class in cancer treatment .

Scientific Research Applications

Neuropharmacology

The compound has been investigated for its activity as a sigma receptor ligand, which plays a crucial role in modulating neurotransmitter systems. Research indicates that compounds similar to 4-cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine may influence serotonin and dopamine receptor interactions, making them candidates for treating conditions like anxiety, depression, and neurodegenerative diseases.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
This compoundPyrimidine ring, cyclobutyl group, piperazineSigma receptor ligand
4-Methylpiperazine derivativeSimilar piperazine structureNeuroactive properties
6-(Piperidin-1-yl)-2-methylpyrimidin-4(3H)-onePyrimidine core with piperidineAntidepressant effects

Drug Discovery

In drug discovery, the compound's ability to act on sigma receptors suggests potential therapeutic roles in managing pain and neuroprotection. The structural features of this compound allow for selective activity against specific biological targets, enhancing its profile as a lead compound in medicinal chemistry.

Synthesis and Derivatives

Various synthetic routes have been developed for the preparation of this compound, including microwave-assisted synthesis to improve yield and efficiency. The ability to create derivatives through functional group modifications allows researchers to explore enhanced biological activities or altered pharmacological properties.

Table 2: Synthetic Methods and Their Outcomes

MethodologyDescriptionOutcome
Microwave-assisted synthesisUtilizes microwave energy for reaction accelerationImproved yields and efficiency
Traditional synthesisConventional heating methodsVariable yields

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective properties of this compound showed promising results in preclinical models of neurodegeneration. The compound demonstrated significant efficacy in reducing neuronal cell death in models of oxidative stress, highlighting its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 2: Pain Management

Another research effort focused on the analgesic properties of related compounds indicated that sigma receptor ligands could effectively modulate pain pathways. The findings suggest that this compound may serve as a valuable candidate for developing new pain management therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution at the pyrimidine C6 position using piperazine derivatives. Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios of cyclobutyl/methyl substituents. For example, analogous pyrimidine syntheses employ coupling agents like EDCI/HOBt to enhance amide bond formation in heterocyclic systems . Yield improvements may require purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra for diagnostic peaks: cyclobutyl protons (δ 1.8–2.5 ppm, multiplet), piperazinyl N–CH2_2 (δ 2.5–3.5 ppm), and pyrimidine C–H (δ 8.0–8.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally similar 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine (space group P1P\overline{1}, Z = 2) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error .

Q. What chromatographic techniques are recommended for purity assessment, and how are system suitability parameters validated?

  • Methodological Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm. System suitability criteria include plate count (>2000), tailing factor (<2.0), and RSD of retention time (<1%). For impurity profiling, reference EP/BP guidelines for related pyrimidine derivatives, which specify limits for impurities like 2,2'-(Piperazine-1,4-diyl)dipyrimidine (Imp. G) at ≤0.15% .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Mitigation strategies:

  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites in plasma .
  • Prodrug Design : Modify the piperazinyl group with ester prodrug moieties to enhance membrane permeability, as seen in pyrrolo[3,4-c]pyridine derivatives .
  • Species-Specific Assays : Compare cytochrome P450 activity in human vs. animal liver microsomes .

Q. How should researchers design impurity profiling studies, especially for process-related byproducts?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), acid/base hydrolysis (0.1N HCl/NaOH), and oxidative stress (3% H2_2O2_2) to simulate degradation pathways. Monitor impurities like bis[4-(piperazin-1-yl)butyl] dioxalate (Imp. H) using LC-MS .
  • Stability-Indicating Methods : Validate HPLC conditions to separate degradation products with resolution >2.0 between adjacent peaks .

Q. What computational approaches are suitable for predicting binding affinities and guiding structural modifications?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Prioritize modifications at the cyclobutyl or methyl groups to optimize steric complementarity .
  • QSAR Modeling : Train models on pyrimidine derivatives’ IC50_{50} data to predict activity against specific enzyme targets (e.g., EGFR or PDE inhibitors) .
  • MD Simulations : Assess conformational stability of the piperazinyl moiety in aqueous environments using GROMACS .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Piperazine vs. Piperidine Substitutions

A key distinction lies in the nitrogen-containing ring at position 6:

  • Piperazine (target compound) : The two nitrogen atoms in piperazine enable hydrogen bonding and salt formation, enhancing solubility and target engagement. For example, in fused heterocycles like imidazo[4,5-d]pyridazine, piperazine substituents have been linked to histamine release in rats, though this effect is structure-dependent .
  • However, its lower basicity may improve blood-brain barrier penetration .

Table 1: Piperazine vs. Piperidine Derivatives

Property 4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Nitrogen Atoms in Ring 2 1
Hydrogen Bonding Sites 2 (N–H groups) 1 (N–H group)
Basicity (pKa) Higher (~9.8 for piperazine) Lower (~11.2 for piperidine)
Biological Implications Potential histamine release risk in fused systems Reduced polar interactions
References

Substituent Effects at Position 4

The cyclobutyl group distinguishes the target compound from analogs with alternative substituents:

  • Cyclobutyl (target) : Introduces rigidity and moderate lipophilicity, which may enhance metabolic stability by reducing oxidation compared to linear alkyl chains.
  • Butyl (N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine) : A flexible alkyl chain increases hydrophobicity, favoring lipid bilayer penetration but risking faster metabolic degradation .

Table 2: Substituent Impact on Properties

Substituent Rigidity Lipophilicity (LogP) Metabolic Stability Solubility (mg/mL)
Cyclobutyl High Moderate (~2.1) High ~0.5
Morpholino Low Low (~1.3) Moderate ~1.8
Butyl Low High (~3.0) Low ~0.2
References

Properties

IUPAC Name

4-cyclobutyl-2-methyl-6-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-10-15-12(11-3-2-4-11)9-13(16-10)17-7-5-14-6-8-17/h9,11,14H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXPQLBMCUTRRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNCC2)C3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 19027017
CID 19027017
4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine
CID 19027017
CID 19027017
4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine
CID 19027017
CID 19027017
4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine
CID 19027017
4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine
CID 19027017
CID 19027017
4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine
CID 19027017
4-Cyclobutyl-2-methyl-6-(piperazin-1-yl)pyrimidine

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